molecular formula C12H11NO3 B2835056 Methyl 2-cyano-3-(4-methoxyphenyl)acrylate CAS No. 14479-58-4

Methyl 2-cyano-3-(4-methoxyphenyl)acrylate

Cat. No.: B2835056
CAS No.: 14479-58-4
M. Wt: 217.224
InChI Key: MCFCPVVFVXSZSK-YFHOEESVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-cyano-3-(4-methoxyphenyl)acrylate can be synthesized through various methods. One common synthetic route involves the Knoevenagel condensation reaction between 4-methoxybenzaldehyde and methyl cyanoacetate in the presence of a base such as piperidine . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-3-(4-methoxyphenyl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Methyl 2-cyano-3-(4-methoxyphenyl)acrylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of methyl 2-cyano-3-(4-methoxyphenyl)acrylate involves its interaction with specific molecular targets and pathways. The compound’s cyano group and methoxy group play crucial roles in its reactivity and interactions with biological molecules. For instance, the cyano group can participate in nucleophilic addition reactions, while the methoxy group can enhance the compound’s lipophilicity and membrane permeability .

Comparison with Similar Compounds

Methyl 2-cyano-3-(4-methoxyphenyl)acrylate can be compared with similar compounds such as:

These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their functional groups.

Properties

IUPAC Name

methyl (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-15-11-5-3-9(4-6-11)7-10(8-13)12(14)16-2/h3-7H,1-2H3/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCFCPVVFVXSZSK-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C#N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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